ICT5040
Description
The Chemokine System: Signaling Pathways and Receptor Biology
The chemokine system involves a network of small secreted proteins, the chemokines, and their corresponding cell surface receptors. nih.gov Chemokines are classified into four main subfamilies (CXC, CC, CX3C, and XC) based on the arrangement of conserved cysteine residues. Chemokine receptors are typically seven-transmembrane proteins coupled to G proteins. nih.gov Upon chemokine binding, these receptors undergo conformational changes, leading to the activation of intracellular signaling cascades. This activation involves the dissociation of G protein subunits (Gα and Gβγ), which in turn activate downstream effector molecules such as phospholipase C (PLC). nih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), triggering the release of intracellular calcium and activating protein kinase C (PKC), respectively. These events initiate various signaling pathways, including the MAPK and PI3K/AKT pathways, ultimately leading to cellular responses such as chemotaxis, proliferation, survival, and degranulation.
The CXCR4/CXCL12 Axis: A Pivotal Signaling Pathway in Health and Disease
Among the diverse chemokine axes, the interaction between the CXC chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), and its primary receptor, CXC chemokine receptor 4 (CXCR4), is particularly well-studied due to its fundamental roles in development, homeostasis, and disease pathogenesis. Unlike many other chemokine receptors, CXCR4 has a unique high-affinity ligand, CXCL12. nih.gov However, CXCL12 can also bind to a second receptor, ACKR3 (CXCR7), which can modulate CXCR4 functions. nih.gov
Diverse Roles in Cellular Homeostasis and Physiological Processes
The CXCL12/CXCR4 axis is essential for numerous physiological processes, as highlighted by the embryonic lethality observed in both CXCL12 and CXCR4 knockout mice. It plays a critical role in embryogenesis, including vascular development, cardiogenesis, and nervous system organization. nih.gov In the adult organism, this axis is crucial for the homeostatic trafficking and retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. It mediates the homing and mobilization of these cells, a property exploited clinically for stem cell transplantation. Furthermore, the CXCL12/CXCR4 axis is involved in leukocyte trafficking, regulating the migration and positioning of immune cells in lymphoid organs and at sites of tissue repair. nih.gov
Dysregulation in Pathophysiological Conditions
Dysregulation of the CXCL12/CXCR4 axis is implicated in the development and progression of a wide range of pathological conditions. nih.gov Aberrant signaling through this axis can contribute to uncontrolled cell migration, inflammation, immune dysregulation, and tissue damage. Consequently, targeting the CXCL12/CXCR4 axis has become a focus for therapeutic development in various diseases. Research into compounds like ICT5040 explores their potential to modulate this axis in the context of these disorders.
Involvement in Inflammatory and Autoimmune Disorders
The CXCL12/CXCR4 axis plays a significant role in inflammatory and autoimmune diseases by regulating the recruitment and retention of inflammatory and immune cells at affected sites. nih.gov Increased expression of CXCL12 and CXCR4 has been observed in various inflammatory conditions, contributing to the influx of leukocytes and the perpetuation of inflammation. For instance, the axis is involved in the pathophysiology of inflammatory bowel disease (IBD), where it contributes to the chemotaxis and migration of inflammatory cells in the intestinal mucosa. Studies have shown that blocking the CXCL12/CXCR4 axis can attenuate inflammation in experimental models of IBD. Similarly, in rheumatoid arthritis, elevated CXCL12 and CXCR4 expression may contribute to the recruitment of inflammatory cells to the joints. The potential for CXCR4 antagonists as anti-inflammatory agents is being investigated.
Contributions to Pathogen-Host Interactions and Infectious Diseases
The CXCL12/CXCR4 axis is also critically involved in the complex interactions between pathogens and the host immune system. Notably, CXCR4, along with CD4, serves as a co-receptor for the entry of T-tropic (X4) strains of Human Immunodeficiency Virus type 1 (HIV-1) into target cells, primarily T lymphocytes. nih.gov This interaction is fundamental to HIV pathogenesis. Beyond HIV, the CXCL12/CXCR4 axis can influence the host response to other infectious agents by modulating immune cell trafficking and function. For example, gain-of-function mutations in CXCR4 are associated with WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis), an immunodeficiency disorder characterized by impaired leukocyte mobilization and increased susceptibility to infections, including severe HPV infections. Research into compounds targeting CXCR4, like this compound, could potentially offer strategies to modulate immune responses in the context of certain infections, although the primary focus for this compound in the provided research is elsewhere.
Centrality in Oncogenesis and Metastatic Dissemination
The CXCL12/CXCR4 axis is extensively implicated in cancer biology, contributing to tumor growth, angiogenesis, survival, and particularly, metastatic dissemination. CXCR4 is frequently overexpressed on a wide variety of cancer cells, and CXCL12 is highly expressed in common metastatic sites such as the bone marrow, liver, lung, and lymph nodes. This creates a chemotactic gradient that attracts CXCR4-expressing cancer cells to these distant organs, facilitating metastasis. The axis promotes cancer cell survival and proliferation through the activation of downstream pathways like PI3K/AKT and MAPK/ERK. It also contributes to angiogenesis, supporting tumor vascularization, and influences the tumor microenvironment by recruiting stromal and immune cells.
Targeting the CXCR4/CXCL12 axis is a promising strategy in cancer therapy. Small molecule CXCR4 antagonists are being investigated for their potential to inhibit tumor progression and metastasis. This compound is a small molecule that has been identified as a CXCR4 antagonist with an IC50 value of 3.8 µM in calcium mobilization assays. Research findings indicate that this compound inhibits CXCL12-induced intracellular calcium mobilization in U87 glioma cells. Furthermore, studies have shown that this compound reduces CXCL12-mediated proliferation and migration of U87 glioma cells in a concentration-dependent manner. Its anti-proliferative potency was found to be similar to that of AMD3100, a known CXCR4 antagonist, in U87 cells, although its potency in calcium mobilization assays was somewhat less. This compound has also been shown to specifically target CXCR4 signaling and not activate other related GPCRs like CCR7 or FPR-1 in U87 cells. Computational modeling studies have provided insights into the potential binding mode of this compound with CXCR4, suggesting the formation of a hydrogen bond with Trp94. These research findings highlight this compound as a compound that modulates the CXCR4/CXCL12 axis by antagonizing CXCR4, demonstrating inhibitory effects on key cellular processes relevant to cancer progression in in vitro models.
Compound Table
| Compound Name | PubChem CID |
| This compound | Not readily available from search results |
| CXCL12 | 637030 |
| CXCR4 | 6432471 |
Aberrant CXCR4 Expression in Various Malignancies
Aberrant and elevated expression of CXCR4 is a common feature across a wide spectrum of human malignancies, including cancers of the lung, brain, central nervous system, blood, and breast. nih.govnih.gov This overexpression is frequently correlated with aggressive tumor behavior, increased metastatic potential, and poor clinical outcomes. nih.govnih.gov Research utilizing CXCR4 antagonists like this compound in cancer cell lines provides a means to investigate the functional significance of this aberrant expression. Studies employing this compound, specifically in U87 glioma cells known to express CXCR4, have demonstrated its ability to counteract CXCL12-induced cellular activities, highlighting the contribution of the CXCR4 axis to the behavior of these malignant cells. nih.govnih.gov
Role in Cancer Cell Migration and Tissue-Specific Metastasis
The CXCL12/CXCR4 signaling pathway plays a crucial role in guiding the migration of cancer cells, a fundamental step in the metastatic cascade. nih.govnih.gov The chemokine gradient of CXCL12 present in various organs attracts CXCR4-expressing cancer cells, facilitating their dissemination from the primary tumor site and subsequent colonization of distant tissues. nih.govnih.gov Research findings on this compound have specifically addressed its impact on this critical process. In vitro studies using U87 glioma cells have shown that this compound significantly reduces CXCL12-induced cell migration. nih.govnih.gov These effects have been quantified using assays such as the two-chamber migration assay and the agarose-spot assay. nih.govnih.gov
| Compound | Effect on CXCL12-Induced U87 Cell Migration | Assay Method | Citation |
| This compound | Significantly reduces | Two-chamber assay | nih.govnih.gov |
| This compound | Significantly reduces | Agarose-spot assay | nih.govnih.gov |
| AMD3100 | Reduces (comparable potency to this compound) | Two-chamber assay | nih.govnih.gov |
Furthermore, this compound has been shown to inhibit CXCL12-induced proliferation in U87 glioma cells in a concentration-dependent manner. nih.govnih.gov While this compound alone does not affect basal cell proliferation rates, it effectively abrogates the increase in proliferation stimulated by CXCL12. nih.govnih.gov The antiproliferative potency of this compound was observed to be similar to that of AMD3100 in these assays. nih.govnih.gov
| Compound | Effect on CXCL12-Induced U87 Cell Proliferation | Citation |
| This compound | Abrogates CXCL12-induced proliferation | nih.govnih.gov |
| AMD3100 | Reduces (similar potency to this compound) | nih.govnih.gov |
This compound also reduces CXCL12-induced intracellular calcium mobilization in U87 glioma cells, a key downstream signaling event upon CXCR4 activation. nih.govnih.gov In calcium mobilization assays, this compound demonstrated an IC50 value of 3.8 ± 0.4 µM. nih.govnih.gov This is compared to AMD3100, which showed an IC50 of 0.8 ± 0.3 µM in the same assay. nih.govnih.gov
| Compound | IC50 (µM) for Inhibiting CXCL12-Induced Calcium Mobilization in U87 Cells | Citation |
| This compound | 3.8 ± 0.4 | nih.govnih.gov |
| AMD3100 | 0.8 ± 0.3 | nih.govnih.gov |
These findings underscore the ability of this compound to functionally antagonize CXCR4 signaling and inhibit key cellular processes driven by the CXCL12/CXCR4 axis that are relevant to cancer progression. nih.govnih.gov
Link to Cancer Stem Cell Phenotypes and Tumor Microenvironment Modulation
Emerging research highlights the significant role of CXCR4 expression in tumor-initiating cancer stem cells (CSCs), which are implicated in therapeutic resistance, disease relapse, and metastasis. The CXCR4/CXCL12 axis also contributes to the modulation of the tumor microenvironment (TME), influencing processes such as angiogenesis and immune cell recruitment, which support tumor growth and spread. While specific studies detailing the direct effects of this compound on CSC populations or TME modulation were not found in the provided information, as a functional CXCR4 antagonist, this compound serves as a valuable research probe to investigate the contribution of CXCR4 signaling to these complex biological phenomena in vitro. By blocking CXCR4 activity, researchers can use compounds like this compound to explore the dependence of CSC maintenance, dissemination, or TME interactions on this chemokine axis.
Strategic Importance of CXCR4 Antagonists as Research Probes and Therapeutic Modulators
The critical involvement of the CXCL12/CXCR4 axis in various diseases, particularly cancer metastasis, underscores the strategic importance of identifying and characterizing novel CXCR4 antagonists. nih.govnih.gov These compounds are invaluable as research probes for dissecting the multifaceted roles of CXCR4 signaling in both physiological and pathological contexts. nih.govnih.gov The discovery of this compound is significant as it represents a new small molecule chemotype identified through in silico screening, demonstrating that computational approaches can successfully identify novel antagonist scaffolds. nih.govnih.gov
This compound and its structural analogues provide a basis for further medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The initial characterization of this compound's inhibitory effects on CXCL12-induced calcium mobilization, proliferation, and migration in cancer cells validates its potential as a starting point for the development of more potent research tools and ultimately, therapeutic modulators for diseases where aberrant CXCR4 signaling is implicated. nih.govnih.gov The ongoing need for potent anti-metastatic agents with improved profiles highlights the continued relevance of research into novel CXCR4 antagonists like those based on the this compound chemotype. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
215655-21-3 |
|---|---|
Molecular Formula |
C10H8F3N3OS |
Molecular Weight |
275.25 g/mol |
IUPAC Name |
2-methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8F3N3OS/c1-5-6(8-15-16-9(17-8)18-2)3-4-7(14-5)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
AOFNOJJLNOMAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=C(O2)SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICT5040; ICT-5040; ICT 5040; |
Origin of Product |
United States |
Discovery and Medicinal Chemistry Design of Ict5040
Rational Drug Design and Computational Chemistry Approaches
Rational drug design is a strategy that involves understanding the molecular target and using this knowledge to design or discover molecules that can interact with it in a desired way. researchgate.netwiley.com Computational chemistry plays a vital role in this process by providing tools to model molecular interactions and predict properties. researchgate.net
Application of Molecular Modeling and Virtual Screening Methodologies
Molecular modeling encompasses a range of techniques used to simulate the behavior of molecules and their interactions. researchgate.net Virtual screening is a computational technique used to search large libraries of compounds to identify potential drug candidates based on their predicted ability to bind to a target. schrodinger.com These methodologies were applied in the discovery process of ICT5040 to identify potential CXCR4 antagonists. semanticscholar.orgplos.org Virtual screening can be structure-based, using the 3D structure of the target, or ligand-based, using information from known active compounds. schrodinger.com
Homology Modeling for G Protein-Coupled Receptor (GPCR) Target Elucidation
GPCRs, like CXCR4, are important drug targets, but obtaining their experimental 3D structures can be challenging. nih.govmeilerlab.org Homology modeling is a computational technique used to build a 3D model of a protein based on the known structure of a related protein (a template). nih.govmdpi.com This approach was utilized in the study of this compound to create a model of the CXCR4 receptor, which was then used to inform the design and optimization of potential antagonist molecules. semanticscholar.orgplos.org The homology model of CXCR4 used in the this compound research showed good agreement with a subsequently published crystal structure of the receptor. plos.org
Initial Hit Identification and Validation of this compound
Hit identification is an early stage in drug discovery where compounds showing initial activity against a target are found. wikipedia.orgcriver.comdromicslabs.com this compound was identified as a hit compound in the search for small molecule CXCR4 antagonists. semanticscholar.orgplos.org Initial validation studies demonstrated that this compound could inhibit CXCL12-induced intracellular calcium mobilization in U87 glioma cells. semanticscholar.orgplos.org CXCL12 is a chemokine that activates CXCR4, and calcium mobilization is a common signaling event for activated GPCRs. semanticscholar.orgplos.org this compound was found to have an IC50 value of 3.8 ± 0.4 µM in this assay. semanticscholar.org Further validation showed that this compound also reduced CXCL12-induced proliferation and migration of U87 cells. semanticscholar.orgplos.org These findings suggested that the core structure of this compound, the pyridyl-oxadiazole biaryl system, could serve as a pharmacophore for developing CXCR4 antagonists. semanticscholar.orgplos.org
Table 1: In Vitro Activity of this compound and Analogues
| Compound | IC50 (µM) (Calcium Flux Assay) | Reduction in CXCL12-induced Proliferation | Reduction in CXCL12-induced Migration |
| This compound | 3.8 ± 0.4 | Yes | Yes |
| AMD3100 | 0.8 ± 0.3 | Yes | Yes |
| Analogues 2-5 | Reduced intracellular calcium mobilisation | Not specified in detail for each analogue | Not specified in detail for each analogue |
| Compound 20 | Thirty-fold more potent than this compound | Less effective than this compound at inhibiting proliferation | Better retardation of migration than this compound |
| Compound 23 | Potent derivative | Not specified | Not specified |
Synthetic Strategies Employed in this compound Derivatization
Following the identification and validation of this compound as a hit, synthetic strategies were employed to create structural analogues and optimize its activity. semanticscholar.orgplos.org Medicinal chemistry involves the synthesis of new compounds to improve properties such as potency and selectivity. researchgate.netvivabiotech.com Initial modifications to this compound focused on variations to the sulfur substituent, the pyridyl core, and substituents at positions 2 and 6 of the pyridine (B92270) ring. semanticscholar.orgplos.org A general synthetic route was used to prepare a library of analogues. semanticscholar.orgplos.org Computational modeling guided these synthetic efforts by rationalizing observed potencies and prioritizing the synthesis of more promising variants. semanticscholar.orgplos.org For example, compound 20, a soluble analogue of this compound, was prepared using a specific reaction sequence and showed improved potency in inhibiting intracellular calcium mobilization compared to this compound. semanticscholar.orgplos.org Further derivatization involved reacting intermediate compounds with benzoyl chlorides and aryl isocyanates to create N-substituted amide and urea (B33335) compounds, leading to the identification of more potent derivatives like compound 23. semanticscholar.orgplos.org
Molecular Pharmacology and Target Engagement of Ict5040
Characterization of CXCR4 Receptor Antagonism
Studies have demonstrated that ICT5040 functions as an antagonist of the CXCR4 receptor, interfering with the binding and downstream signaling initiated by its endogenous ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). frontiersin.orgplos.org This antagonism forms the basis of its observed biological effects in cellular models.
Specificity and Selectivity Profiling of this compound for CXCR4
Specificity and selectivity are crucial aspects in characterizing the pharmacological profile of a compound targeting a G protein-coupled receptor like CXCR4, given the existence of a diverse family of chemokine receptors. Investigations into the selectivity of this compound have shown that while it effectively inhibits CXCR4 activation, it does not exhibit significant activity against other related chemokine receptors tested. frontiersin.org
Differentiation from Other Chemokine Receptors (e.g., CCR7, FPR-1)
To assess the selectivity of this compound, its effects on other chemotactic receptors, such as CCR7 and Formyl peptide receptor 1 (FPR-1), have been examined. In experiments using U87 glioma cells, which express multiple chemokine receptors including CXCR4, CCR7, and FPR-1, this compound was shown to reduce CXCL12-induced intracellular calcium mobilization, a key indicator of CXCR4 activation. frontiersin.org Importantly, under the same experimental conditions, this compound did not inhibit calcium mobilization triggered by the CCR7 ligand, CCL21, or the FPR-1 ligand, fMLF. frontiersin.org This differential activity highlights the selectivity of this compound for CXCR4 over these other chemokine receptors.
Detailed Analysis of Intracellular Signaling Cascade Modulation
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events critical for various cellular processes, including calcium mobilization, proliferation, and migration. This compound has been shown to modulate these downstream pathways by blocking the activation signals emanating from the CXCR4 receptor. frontiersin.orgplos.org
Inhibition of CXCL12-Induced Intracellular Calcium Mobilization by this compound
A primary signaling event following CXCL12 binding to CXCR4 is the rapid mobilization of intracellular calcium. This process is a common feature of activated GPCRs and serves as a reliable assay to assess receptor antagonism. frontiersin.org Studies have demonstrated that this compound effectively reduces CXCL12-induced intracellular calcium mobilization in cells expressing CXCR4, such as U87 glioma cells. frontiersin.orgplos.org The potency of this compound in inhibiting this process has been quantified, providing a key measure of its antagonistic activity.
| Compound | Target Receptor | Assay | IC₅₀ (µM) |
| This compound | CXCR4 | Intracellular Ca²⁺ Mobilization | 3.8 ± 0.4 |
| AMD3100 | CXCR4 | Intracellular Ca²⁺ Mobilization | 0.8 ± 0.3 |
Data derived from studies in U87 glioma cells. frontiersin.org
As shown in the table, this compound inhibited CXCL12-induced calcium mobilization with an IC₅₀ of 3.8 ± 0.4 µM. frontiersin.org For comparison, the known CXCR4 antagonist AMD3100 showed an IC₅₀ of 0.8 ± 0.3 µM in the same assay. frontiersin.org
Attenuation of CXCL12-Mediated Cellular Proliferation Pathways
The CXCL12/CXCR4 axis plays a significant role in promoting cell proliferation in various cell types, including cancer cells. frontiersin.orgnih.govwcrj.netnih.gov Investigations have shown that this compound attenuates CXCL12-mediated cellular proliferation. In U87 glioma cells, this compound reduced CXCL12-induced proliferation in a concentration-dependent manner. frontiersin.orgplos.org This effect is consistent with the known involvement of the CXCL12/CXCR4 axis in driving proliferative signals. frontiersin.org The antiproliferative potency of this compound was found to be comparable to that of AMD3100 in these studies. frontiersin.org
Comparative Pharmacological Efficacy with Established CXCR4 Antagonists (e.g., AMD3100)
Comparative pharmacological studies have evaluated the efficacy of this compound against established CXCR4 antagonists, notably AMD3100 (Plerixafor). plos.orgsemanticscholar.org AMD3100 is a well-characterized small molecule CXCR4 antagonist used as a benchmark in such comparisons. plos.orgsemanticscholar.org
In assays measuring the inhibition of CXCL12-induced intracellular calcium mobilization in U87 cells, this compound demonstrated antagonist activity. plos.orgsemanticscholar.org The half-maximal inhibitory concentration (IC50) for this compound in this assay was determined to be 3.8 ± 0.4 µM. plos.orgsemanticscholar.org In the same assay, the known CXCR4 antagonist AMD3100 exhibited an IC50 of 0.8 ± 0.3 µM, which is consistent with previously reported values. plos.orgsemanticscholar.org This indicates that AMD3100 is more potent than this compound in inhibiting CXCL12-induced calcium mobilization under these experimental conditions. plos.orgsemanticscholar.org
The comparative potency in inhibiting CXCL12-induced cell proliferation was also assessed. plos.orgsemanticscholar.org At concentrations ranging from 1 to 100 µM, this compound was found to abrogate CXCL12-induced cell proliferation. plos.orgsemanticscholar.org Interestingly, despite being less potent in the calcium mobilization assay, the antiproliferative potency of this compound was observed to be similar to that of AMD3100. plos.orgsemanticscholar.org
Furthermore, the effect of this compound on CXCL12-induced cell migration was compared to that of AMD3100. plos.orgsemanticscholar.org this compound significantly reduced CXCL12-induced migration of U87 cells in migration assays. plos.orgsemanticscholar.org Chemotypes based on this compound have been shown to inhibit CXCL12-induced migration with a potency comparable to that of AMD3100. plos.orgsemanticscholar.org
The following table summarizes the comparative IC50 values for this compound and AMD3100 in the CXCL12-induced intracellular calcium mobilization assay:
| Compound | Assay | IC50 (µM) |
| This compound | CXCL12-induced intracellular calcium mobilization | 3.8 ± 0.4 plos.orgsemanticscholar.org |
| AMD3100 | CXCL12-induced intracellular calcium mobilization | 0.8 ± 0.3 plos.orgsemanticscholar.org |
While this compound shows lower potency than AMD3100 in blocking calcium signaling, its effects on downstream functional readouts like proliferation and migration appear comparable to AMD3100. plos.orgsemanticscholar.org
Structure Activity Relationship Sar Studies and Molecular Interactions of Ict5040 Analogs
Methodological Frameworks for SAR Elucidation
The SAR of ICT5040 and its analogs has been explored through a combination of computational and synthetic approaches,,. These methods allow for the rational design, synthesis, and evaluation of structural variants to understand their interaction with the CXCR4 receptor.
Integration of Computational Docking and Binding Energy Calculations
Computational modeling played a significant role in the discovery and optimization of this compound and its analogs,,. Before a crystal structure for CXCR4 was available, homology models based on related G protein-coupled receptors (GPCRs) like bovine rhodopsin were utilized,. These models were subsequently validated against the published crystal structure of CXCR4, particularly focusing on the binding pocket,.
Virtual high-throughput screening was performed using these computational models to identify potential binders from chemical libraries,. Docking studies were employed to predict the binding poses of compounds within the CXCR4 binding pocket,,. The predicted binding affinities, often assessed using scoring functions such as GBVI/WSA, were used to rank the docked compounds. These computational predictions were then correlated with experimental in vitro activity data, such as inhibition of CXCL12-induced intracellular calcium mobilization, to rationalize observed potencies and guide further synthetic efforts,,. Calculated binding energies derived from molecular modeling were compared with experimental pIC50 values to assess the correlation between predicted binding affinity and observed potency,.
Systematic Chemical Modification and Analog Synthesis Strategies
A systematic approach involving chemical modification and synthesis of this compound analogs was undertaken to explore the SAR,,,. A library of structural analogs of this compound (referred to as compound 1) was synthesized to investigate the impact of modifications at different parts of the molecule,,. This included variations to the sulphur substituent, the pyridyl core, and substituents on the pyridine (B92270) ring,.
The synthesized analogs were then evaluated in in vitro assays, such as the calcium mobilization assay, to determine their potency in inhibiting CXCL12-induced CXCR4 activation,,. By comparing the activity of the analogs to that of the parent compound, researchers could deduce the importance of specific structural features for CXCR4 binding and antagonism,,. This experimental data, in conjunction with computational modeling, informed the iterative process of designing and synthesizing more potent structural variants,.
Elucidation of Key Structural Determinants for CXCR4 Binding and Antagonism
SAR studies on this compound and its analogs have identified key structural determinants crucial for effective binding to the CXCR4 receptor and subsequent antagonism of its activity,.
Impact of Sulphur Substituent Modifications
Modifications to the sulphur substituent on the oxadiazole ring of this compound were found to significantly impact binding affinity and potency,,.
Analysis of the binding mode of this compound within the CXCR4 model suggested that the S-Me substituent of the oxadiazole ring is located in proximity to His281. Replacing the S-Me group with larger substituents was predicted to introduce both steric congestion and increased lipophilicity near the imidazole (B134444) ring of His281. Experimental data supported this prediction, showing that compounds with larger lipophilic substituents on the sulphur atom were less potent antagonists compared to this compound (compound 1),,. This indicates that the size and lipophilicity of the sulphur substituent play a critical role in determining the binding efficiency, likely due to steric clashes or unfavorable lipophilic interactions in this region of the binding pocket,.
The following table illustrates the impact of sulphur substituent modifications on the potency of this compound analogs:
| Compound | Sulphur Substituent | Calcium Flux Assay IC₅₀ (µM) | Calculated Binding Energy (ΔG, kcal/mol) |
| 1 (this compound) | S-Me | 3.8 ± 0.4,, | -7.9 |
| 6 | S-Et | >50 | -6.8 |
| 7 | S-iPr | >50 | -6.5 |
| 8 | S-nBu | >50 | -6.3 |
| 9 | S-Bn | >50 | -6.0 |
| 10a | SH | Inactive | N/A |
Note: IC₅₀ values represent the concentration required for 50% inhibition of CXCL12-induced intracellular calcium mobilization. Higher IC₅₀ values indicate lower potency.
The data clearly demonstrates a significant drop in potency as the size and lipophilicity of the sulphur substituent increase.
Computational modeling suggested that the S-Me substituent of this compound is in close proximity to His281 in transmembrane helix VII (TMVII) of the CXCR4 receptor. While the exact role of His281 requires further investigation, the observed decrease in potency with larger sulphur substituents is consistent with the hypothesis that steric and lipophilic factors near this residue are critical for optimal binding.
Beyond the sulphur substituent, other parts of the this compound molecule also contribute to its interaction with CXCR4. For instance, the pyridine ring of this compound is predicted to act as a hydrogen bond acceptor, interacting with the NH of the indole (B1671886) ring of Trp94,,. This interaction helps explain the loss of activity observed when the pyridine ring is replaced with a benzene (B151609) ring (compound 11), as benzene lacks the basic nitrogen atom necessary for this hydrogen bond,. Similarly, replacing the pyridine ring with pyrimidine (B1678525) or pyrazine (B50134) rings (compounds 12 and 13) also resulted in a loss of activity, attributed to the weaker basicity of the nitrogen atoms in these rings compared to pyridine, leading to weaker binding to Trp94,.
Modifications at the 6-position of the pyridine ring also impacted potency. Compounds with an oxygen or nitrogen atom at this position (e.g., compounds 14, 15, 18, 19) were relatively inactive, whereas compounds 16 and 17 maintained similar potency to this compound. Docking studies suggested that in compounds 16 and 17, an interaction with Tyr115 was more likely and correlated with higher calculated affinity compared to a potential interaction with Glu288.
Significance of the Pyridyl Core
Interaction with Specific Receptor Residues (e.g., Trp94)
Studies involving computational modeling have included analysis of the residues surrounding the binding pocket of CXCR4 to understand how this compound and its analogs interact with the receptor. nih.gov These analyses are essential for identifying key contact points and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that drive binding affinity. While the specific interaction between this compound and a residue such as Tryptophan 94 (Trp94) is not detailed in the available information, the computational investigation of binding pocket residues is a standard approach in understanding the molecular basis of antagonist activity. nih.govnih.gov
Effects of Substitutions at Pyridine Ring Positions (e.g., 2- and 6-)
To explore the SAR of this compound, a library of structural analogs was synthesized and evaluated for their ability to reduce CXCL12-induced intracellular calcium mobilization. nih.gov These studies involved varying substituents on the core structure, which would include modifications at different positions of the pyridine ring, such as the 2- and 6- positions. By systematically altering the chemical groups at these positions and measuring the resulting changes in biological activity (e.g., IC50 values), researchers can deduce the impact of these substitutions on potency and identify features that are favorable or unfavorable for receptor binding. nih.gov Molecular modeling was used to rationalize the observed potencies of these analogs, providing insights into how the substitutions affect their interactions with the CXCR4 binding site. nih.govnih.gov
Based on the research, this compound (compound 1) was identified as a potent compound with an IC50 of 3.8 ± 0.4 µM in a calcium flux assay. nih.gov A small library of structural analogues (compounds 2-5) also showed reduced CXCL12-induced intracellular calcium mobilization. nih.gov While specific data tables detailing the substitutions at the 2- and 6- positions of the pyridine ring and their corresponding IC50 values for compounds 2-5 were not available in the provided information, the study confirms that such SAR data was generated to understand the relationship between structure and potency. nih.gov
Rational Optimization Strategies for Enhanced Potency of this compound Derivatives
The discovery and development of this compound and its analogs have heavily relied on rational optimization strategies guided by computational modeling. nih.govnih.gov This approach involves using computational techniques to predict how structural modifications to the lead compound (this compound) might affect its binding affinity and biological activity. Based on these predictions, specific analogs are designed and synthesized. nih.govnih.gov Experimental testing of these synthesized compounds then validates the computational predictions and provides further data to refine the models. nih.govnih.gov This iterative process of computational design, synthesis, and experimental evaluation allows for the rational optimization of the compound's structure to enhance its potency as a CXCR4 antagonist. nih.govnih.gov Computational modeling has specifically informed the direction of synthetic efforts aimed at producing more potent compounds and has led to the synthesis of derivatives with improved anti-migratory potency. nih.gov
Computational Models and Pharmacophore Development for Future Design
Computational models played a crucial role in the discovery and optimization of this compound and its derivatives. nih.govnih.gov Molecular modeling was used to rationalize the observed potencies of the synthesized compounds and to guide the synthesis of new analogs. nih.govnih.gov This involves techniques such as molecular docking to predict the binding orientation and affinity of compounds within the receptor binding pocket, and potentially molecular dynamics simulations to study the stability of the complex.
Preclinical in Vitro Efficacy Assessments of Ict5040
Cellular Models for Efficacy Evaluation
Cellular models are fundamental tools in preclinical research, providing controlled environments to study the effects of compounds on cancer cells. nih.govnih.gov
Application in U87 Glioma Cell Line Studies
The U87 glioma cell line, derived from a human malignant glioma, is a commonly used model in cancer research, including studies on glioblastoma. nih.govatcc.orgcytion.com Research has shown that U87 cells express CXCR4. researchgate.net ICT5040 has been specifically evaluated for its effects on U87 glioma cells, demonstrating inhibition of CXCL12-induced intracellular calcium mobilization, cell proliferation, and migration in this cell line. plos.orgsemanticscholar.orgmedchemexpress.com
Extension to Other Relevant Cancer Cell Lines and Disease Models
While U87 cells have been a primary focus, the potential of this compound as a CXCR4 antagonist suggests its relevance to other cancer types where the CXCL12/CXCR4 axis is implicated, such as lung, blood, and breast cancers. plos.orgresearchgate.net Although the provided search results primarily detail studies in U87 cells, the identification of this compound as a CXCR4 antagonist implies potential applicability in other cancer cell lines that express this receptor. plos.orgsemanticscholar.orgmedchemexpress.com The development of analogues of this compound with improved potency further supports the exploration of its effects in a broader range of cancer models. researchgate.net
Quantitative In Vitro Assays for Biological Activity Measurement
Quantitative in vitro assays are employed to precisely measure the biological activities of this compound, providing data on its potency and efficacy in inhibiting key cellular processes.
Spectrophotometric and Fluorometric Assays for Intracellular Calcium Flux
Intracellular calcium mobilization is a characteristic feature of activated G protein-coupled receptors (GPCRs), including CXCR4. plos.orgsemanticscholar.org Spectrophotometric and fluorometric assays are widely used to measure changes in intracellular calcium concentrations, serving as a reliable method to assess the potency of receptor antagonists. plos.orgsemanticscholar.orgmoleculardevices.comthermofisher.comclydebio.commiltenyibiotec.com Studies have shown that this compound reduces CXCL12-induced intracellular calcium mobilization in U87 glioma cells. plos.orgsemanticscholar.orgmedchemexpress.com This indicates that this compound effectively antagonizes the activation of CXCR4 by its ligand CXCL12. The IC50 value for this compound in inhibiting CXCL12-induced calcium mobilization in U87 cells was determined to be 3.8 ± 0.4 µM. plos.orgsemanticscholar.org
Assays for Cell Proliferation Rate Determination
Cell proliferation assays are essential for evaluating the impact of a compound on cancer cell growth. nih.govresearchgate.netreactionbiology.com These assays measure the rate at which cells divide and multiply. This compound has been shown to reduce CXCL12-induced proliferation of U87-glioma cells in a concentration-dependent manner. plos.orgsemanticscholar.orgmedchemexpress.com Although this compound itself did not affect basal cell proliferation rates, it effectively abrogated the increased proliferation stimulated by CXCL12. semanticscholar.org The antiproliferative potency of this compound was found to be similar to that of AMD3100, a known CXCR4 antagonist used as a benchmark. plos.orgsemanticscholar.org
Advanced Methodologies for Cell Migration and Chemotaxis Assessment
Cell migration and chemotaxis, the directed movement of cells in response to a chemical stimulus, are critical processes in cancer metastasis. researchgate.netbiocat.comsigmaaldrich.comnih.gov Advanced methodologies are used to assess the ability of compounds to inhibit these processes. This compound has been shown to significantly reduce CXCL12-induced migration of U87 cells. plos.orgsemanticscholar.orgmedchemexpress.com This effect has been measured using techniques such as the two-chamber assay and the agarose-spot assay, both established methods for assessing cell migration and chemotaxis. plos.orgsemanticscholar.orgresearchgate.netresearchgate.net The reduction in migration by this compound was comparable to that observed with AMD3100. researchgate.net
Summary of In Vitro Efficacy Data for this compound in U87 Cells
| Assay Type | Stimulus | Measured Effect | This compound Potency (IC50) | Benchmark (AMD3100) Potency (IC50) |
| Intracellular Calcium Mobilization | CXCL12 | Reduction in Calcium Flux | 3.8 ± 0.4 µM plos.orgsemanticscholar.org | 0.8 ± 0.3 µM plos.orgsemanticscholar.org |
| Cell Proliferation | CXCL12 | Reduction in Proliferation Rate | Similar to AMD3100 plos.orgsemanticscholar.org | - |
| Cell Migration | CXCL12 | Reduction in Directed Migration | Significant Reduction plos.orgsemanticscholar.orgmedchemexpress.com | Significant Reduction researchgate.net |
Transwell (Two-Chamber) Migration Assays
Transwell migration assays, also known as Boyden or modified Boyden chamber assays, are a common method to study cell migration in response to a chemoattractant gradient. nih.govresearchgate.net This assay involves separating two chambers with a porous membrane. Cells are placed in the upper chamber, and a chemoattractant is added to the lower chamber, establishing a gradient that induces cell migration through the membrane pores. nih.govresearchgate.net
In preclinical assessments of this compound, the two-chamber assay has been utilized to measure its effect on CXCL12-induced cell migration. Studies using this method have shown that this compound significantly reduces the migration of U87 cells in response to CXCL12. guidetopharmacology.orgguidetomalariapharmacology.org This indicates that this compound effectively inhibits the chemotactic response mediated by the CXCR4 receptor in this in vitro model.
Agarose-Spot Chemotaxis Assays
The agarose-spot chemotaxis assay is another in vitro method used to assess cell migration, particularly in response to chemokine gradients. This technique involves placing an agarose (B213101) spot containing a chemoattractant onto a cell culture surface. Cells are then added to the dish, and their migration into the agarose spot, driven by the chemoattractant gradient, is observed and quantified. This assay allows for the assessment of cellular migration into a defined area containing the chemoattractant.
This compound has also been evaluated using the agarose-spot assay to determine its impact on CXCL12-induced cell migration. Similar to the Transwell assay, results from the agarose-spot assay demonstrated that this compound significantly reduces the migration of U87 cells towards a CXCL12 source. guidetopharmacology.orgguidetomalariapharmacology.org The extent of cell migration into the agarose spot was shown to be dependent on the presence of the CXCL12 ligand, and this migration was reduced in the presence of CXCR4 inhibitors, including this compound. guidetopharmacology.org
Microfluidic-Based Chemotaxis Systems
Microfluidic-based chemotaxis systems are advanced platforms designed to study cell migration in precisely controlled microenvironments, often involving the generation of stable and defined chemical gradients. These systems offer advantages such as the ability to visualize and quantify cell movement in real-time and to introduce complex microenvironments. Various microfluidic devices have been developed for studying chemotaxis in different cell types, including cancer cells and immune cells.
Based on the available search results, there is no specific information detailing the assessment of this compound's efficacy using microfluidic-based chemotaxis systems. Research on this compound's effects on cell migration has been reported using Transwell and agarose-spot assays. guidetopharmacology.orgguidetomalariapharmacology.org
Assessment of Compound Selectivity in Multi-Receptor Systems (excluding toxicity)
Assessing the selectivity of a compound in multi-receptor systems is crucial to understand its specificity for the intended target and to identify any potential off-target interactions. This typically involves evaluating the compound's activity against a panel of receptors, often including closely related receptors or other receptors that might be involved in similar signaling pathways. Receptor-ligand binding assays and functional assays are commonly used for this purpose.
Research Trajectories and Prospective Applications of Ict5040
ICT5040 as a Foundational Chemical Probe in Chemokine Receptor Biology
This compound functions as a chemical probe by selectively targeting the CXCR4 receptor. Chemokine receptors, including CXCR4, are G protein-coupled receptors (GPCRs) that are involved in various physiological and pathological processes, such as cell migration (chemotaxis) core.ac.ukbiolegend.com. CXCR4 is the cognate receptor for the chemokine CXCL12 researchgate.netsemanticscholar.org. The interaction between CXCL12 and CXCR4 is known to orchestrate cellular processes like migration, proliferation, and intracellular calcium mobilization plos.orgsemanticscholar.org.
As a chemical probe, this compound has been instrumental in studying the biological effects mediated by CXCR4. Studies have shown that this compound inhibits CXCL12-induced intracellular calcium mobilization in U87 glioma cells plos.orgsemanticscholar.org. This inhibition of calcium mobilization is a common method for assessing the potency of receptor antagonists plos.orgsemanticscholar.org. Furthermore, this compound has demonstrated the ability to reduce CXCL12-induced proliferation and migration of U87 glioma cells plos.orgsemanticscholar.org.
The selectivity of this compound for CXCR4 has been investigated to ensure its utility as a specific probe. Research indicates that this compound does not significantly inhibit calcium mobilization mediated by other related GPCRs, such as CCR7 (activated by CCL21) or FPR-1 (activated by fMLF), in the same cell line plos.orgsemanticscholar.org. This selectivity is crucial for using this compound to dissect the specific roles of CXCR4 signaling in complex biological systems plos.orgsemanticscholar.org.
Data on the potency of this compound in inhibiting CXCL12-induced intracellular calcium mobilization in U87 cells shows an IC₅₀ value of 3.8 ± 0.4 µM plos.orgsemanticscholar.org. This potency has been compared to the known CXCR4 antagonist AMD3100, which showed an IC₅₀ of 0.8 ± 0.3 µM in the same assay plos.orgsemanticscholar.org. While AMD3100 demonstrated higher potency in this specific assay, this compound's ability to abrogate CXCL12-induced cell proliferation was found to be similar to that of AMD3100 at certain concentrations plos.orgsemanticscholar.org.
The use of this compound and its analogues has also provided insights into the structural requirements for CXCR4 antagonism. Modifications to the core structure of this compound have been explored to understand how different substituents affect activity and binding to the receptor semanticscholar.orgresearchgate.net.
Translational Research Directions in Disease Modeling and Intervention Strategies
The involvement of the CXCL12/CXCR4 axis in various diseases, particularly cancer, has positioned this compound and similar CXCR4 antagonists as potential candidates for translational research researchgate.netsemanticscholar.org. High expression of CXCR4 in tumors is often associated with poor prognosis in several cancers, including lung, brain, CNS, blood, and breast cancers, due to its role in mediating cancer cell migration and metastasis researchgate.netsemanticscholar.org.
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings utah.edueupati.eu. In the context of this compound, this involves exploring its potential to interfere with disease processes driven by aberrant CXCR4 signaling researchgate.net.
Studies using in vitro models, such as U87 glioma cells, have demonstrated that this compound can reduce CXCL12-induced cell proliferation and migration, key processes involved in tumor progression and metastasis plos.orgsemanticscholar.org. This suggests a potential for this compound or its more potent analogues to be explored as intervention strategies in cancers where CXCR4 signaling is implicated plos.orgresearchgate.net.
Translational research in this area would involve further investigation of the in vivo effects of this compound and its analogues in relevant disease models to ascertain their potential therapeutic benefit plos.orgsemanticscholar.org. This could include studies evaluating their impact on tumor growth, metastasis, and other disease-relevant endpoints plos.orgsemanticscholar.org.
Methodological Advancements in Computational and Experimental Approaches for Analogue Development
The discovery and optimization of this compound and its analogues have significantly benefited from the integration of computational and experimental approaches plos.orgsemanticscholar.orgmdpi.com. This hybrid methodology is crucial for the efficient identification and development of potent and selective chemical probes and potential therapeutic leads mdpi.com.
Computational modeling played a vital role in the initial identification of this compound as a potential CXCR4 antagonist plos.orgsemanticscholar.org. Homology modeling of the CXCR4 receptor was used to inform virtual screening efforts plos.orgsemanticscholar.org. Subsequent computational studies on this compound helped rationalize observed potencies and prioritize the synthesis of structural analogues plos.orgresearchgate.netsemanticscholar.org. Analysis of the predicted binding mode of this compound within the CXCR4 receptor provided insights into key interactions, such as the hydrogen bond between the pyridyl ring nitrogen and Trp94 researchgate.netresearchgate.net. These computational predictions guided chemical modifications aimed at improving binding affinity and potency researchgate.netsemanticscholar.org.
Experimental approaches, primarily in vitro assays, were used to validate the predictions from computational modeling and assess the biological activity of this compound and its synthesized analogues plos.orgsemanticscholar.org. Assays measuring intracellular calcium mobilization, cell proliferation, and cell migration were essential for characterizing the pharmacological profile of these compounds plos.orgsemanticscholar.org.
The iterative process of computational design and experimental validation has been central to the analogue development strategy mdpi.com. Computational modeling would predict the potential activity of new compounds, which would then be synthesized and tested experimentally plos.orgsemanticscholar.orgmdpi.com. The experimental results would, in turn, be used to refine the computational models, creating a feedback loop to improve prediction accuracy and guide further synthetic efforts mdpi.com. This approach allowed for the exploration of a range of structural variations to identify more potent derivatives plos.orgsemanticscholar.org.
Examples of this iterative process include the development of compounds predicted by modeling to have improved interactions with specific residues in the CXCR4 binding site, such as Asp97 or Tyr116/Glu288 researchgate.netsemanticscholar.org. The synthesis and testing of these predicted compounds validated the utility of the computational models in guiding the development of more potent antagonists plos.orgresearchgate.netsemanticscholar.org.
This integrated computational and experimental methodology represents a significant advancement in the discovery and optimization of small molecule modulators of chemokine receptors, enabling a more rational and efficient approach to identifying promising candidates for further research plos.orgsemanticscholar.orgmdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 215655-21-3 |
| AMD3100 | 644303 |
| CXCL12 | 637206 |
| CCL21 | 636906 |
| CCR7 | 116052 |
| fMLF | 16212330 |
| FPR1 | 2886 |
Data Tables
Q & A
Q. How to design experiments to evaluate ICT5040's efficacy as a CXCR4 antagonist?
- Methodological Answer : Experimental design should include concentration gradients (e.g., 1–100 µM) to assess dose-response relationships, validated via calcium flux assays or chemotaxis inhibition tests. Use comparative controls (e.g., AMD3100) to benchmark potency. Ensure replication across biological replicates to address variability. Include factorial designs to test interactions between variables like pH or temperature .
Q. What methodologies are appropriate for conducting literature reviews on this compound?
- Methodological Answer : Follow systematic review protocols:
Define inclusion/exclusion criteria (e.g., focus on CXCR4 antagonists, in vitro studies).
Use databases (PubMed, Scopus) with keywords: "this compound," "CXCR4 antagonism," "structure-activity relationship."
Apply PRISMA guidelines for transparency.
Critically appraise studies for biases (e.g., concentration-dependent efficacy discrepancies in prior data) .
Q. How to formulate a hypothesis for this compound's mechanism of action?
- Methodological Answer : Base hypotheses on structural analogs (e.g., AMD3100) and prior CXCR4 binding studies. Example: "this compound exhibits higher binding affinity than AMD3100 due to its pyridine core modifications." Validate via molecular docking simulations and site-directed mutagenesis to identify critical receptor residues .
Q. What statistical methods are suitable for analyzing this compound's in vitro data?
- Methodological Answer : Use non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. Apply ANOVA for multi-group comparisons (e.g., efficacy across concentrations). Report confidence intervals and p-values with corrections for multiple testing (e.g., Bonferroni) .
Advanced Research Questions
Q. How to analyze contradictions in this compound's dose-response data across studies?
- Methodological Answer : Investigate variability via sensitivity analysis:
- Compare assay conditions (e.g., cell lines, incubation times).
- Replicate experiments under standardized protocols.
- Use meta-regression to identify moderators (e.g., pH, temperature effects) .
Q. How to optimize this compound's molecular structure for enhanced potency?
- Methodological Answer :
Perform SAR (Structure-Activity Relationship) studies by modifying functional groups (e.g., substituents on the pyridine ring).
Use computational chemistry (e.g., DFT calculations) to predict binding energy improvements.
Validate via in vitro assays with iterative testing .
Q. How to address variability in this compound's binding affinity under different physiological conditions?
- Methodological Answer : Design multifactorial experiments testing variables:
- pH (5.5–7.4), ion concentration (Ca²⁺/Mg²⁺), and temperature (4–37°C).
- Use response surface methodology (RSM) to model interactions and identify optimal conditions .
Q. How to apply the PICOT framework to this compound research?
- Methodological Answer :
- Population : CXCR4-expressing cancer cell lines (e.g., MDA-MB-231).
- Intervention : this compound treatment (1–100 µM).
- Comparator : AMD3100 or vehicle control.
- Outcome : % inhibition of chemotaxis (measured via Transwell assays).
- Time : 24–72 hours post-treatment.
- This framework ensures alignment with regulatory guidelines for pharmacological studies .
Q. How to integrate this compound findings into existing CXCR4 antagonist theories?
Q. How to validate this compound's specificity for CXCR4 over related receptors (e.g., CXCR7)?
- Methodological Answer :
Conduct competitive binding assays with radiolabeled ligands for CXCR4 and CXCR2.
Use CRISPR knockouts of CXCR4/CXCR7 to isolate receptor-specific effects.
Analyze off-target interactions via proteome-wide affinity profiling .
Guidelines for Distinguishing Question Complexity
- Basic : Focus on foundational methods (e.g., experimental design, hypothesis formulation).
- Advanced : Require multi-step analysis (e.g., data contradiction resolution, structural optimization).
Excluded Commercial/Consumer Questions
- Avoided topics: "Cost of this compound synthesis," "Industrial-scale production challenges."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
